molecular formula C16H18ClN3O2 B10864254 2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone

2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone

Cat. No.: B10864254
M. Wt: 319.78 g/mol
InChI Key: RTYBHDGASGAMRC-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone is a complex organic compound with a unique structure that combines a chloro group, a methoxyphenyl group, and an imidazo[1,2-A]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation followed by a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

2-chloro-1-[2-(3-methoxyphenyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-8-yl]propan-1-one

InChI

InChI=1S/C16H18ClN3O2/c1-11(17)15(21)20-8-4-7-19-10-14(18-16(19)20)12-5-3-6-13(9-12)22-2/h3,5-6,9-11H,4,7-8H2,1-2H3

InChI Key

RTYBHDGASGAMRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCN2C1=NC(=C2)C3=CC(=CC=C3)OC)Cl

Origin of Product

United States

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